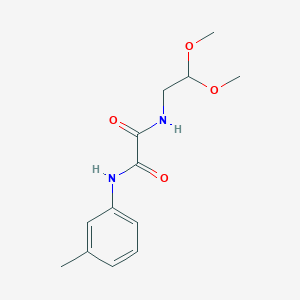

![molecular formula C20H14BrFN2 B3007863 2-(3-溴苯基)-1-[(4-氟苯基)甲基]苯并咪唑 CAS No. 537701-47-6](/img/structure/B3007863.png)

2-(3-溴苯基)-1-[(4-氟苯基)甲基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

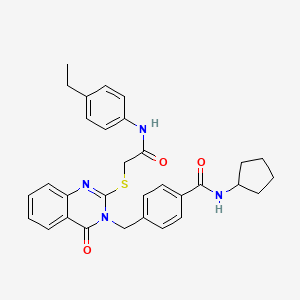

“2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with a 3-bromophenyl group and a 4-fluorophenylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the 3-bromophenyl and 4-fluorophenylmethyl groups attached at the 2nd and 1st positions respectively .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole core and the substituent groups . The bromine and fluorine atoms are halogens, and they are often involved in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine and fluorine atoms) would influence its properties.

科学研究应用

抗氧化和抗菌特性

苯并咪唑衍生物,包括那些与 2-(3-溴苯基)-1-[(4-氟苯基)甲基]苯并咪唑相关的衍生物,已被研究其抗氧化和抗菌活性。例如,具有苯并咪唑环的化合物已显示出显着的 ABTS 和 DPPH 清除活性,表明它们具有作为抗氧化剂的潜力。此外,某些衍生物表现出对革兰氏阳性和革兰氏阴性细菌有效的抗菌特性 (Menteşe, Ülker, & Kahveci, 2015)。

缓蚀

苯并咪唑衍生物也因其在缓蚀中的作用而受到研究。对 2-(2-溴苯基)-1-甲基-1H-苯并咪唑(一种相关化合物)的研究表明其作为酸性环境中铜镍合金的缓蚀剂的有效性。此应用与工业环境特别相关,例如在多级闪蒸海水淡化厂的酸洗过程中 (Onyeachu 等人,2020)。

在药物化学中的合成和应用

苯并咪唑化合物的合成,包括那些具有溴苯基和氟苯基基团的化合物,是正在进行的研究主题,突出了它们在药物化学中的重要性。这些化合物通常因其作为药效团(负责其生物作用的分子部分)的潜力而被探索。例如,苯并咪唑衍生物已被合成并评估其作为抗组胺剂的潜力 (Janssens 等人,1985)。

抗癌活性

一些苯并咪唑衍生物已被研究其在治疗癌症方面的潜力。例如,对基于苯并咪唑的席夫碱铜 (II) 络合物的 DNA 结合和细胞毒性的研究提供了对其在癌症治疗中应用的见解。这些化合物已显示出对各种人类癌细胞系显着的体外细胞毒性作用,表明它们作为抗癌剂的潜力 (Paul 等人,2015)。

DNA 拓扑异构酶抑制

苯并咪唑衍生物已被探索其对 DNA 拓扑异构酶(参与 DNA 复制的酶)的抑制活性。一些化合物已显示出作为真核 DNA 拓扑异构酶 I 和 II 抑制剂的显着活性,在某些情况下超过了参考药物的有效性。这表明它们在开发针对 DNA 拓扑异构酶的新治疗剂中的潜在用途 (Oksuzoglu 等人,2008)。

安全和危害

属性

IUPAC Name |

2-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFN2/c21-16-5-3-4-15(12-16)20-23-18-6-1-2-7-19(18)24(20)13-14-8-10-17(22)11-9-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBFPJBJSZXBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)

![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)